N-(4-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-(4-Chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound featuring a 1,2-dimethylindole core linked to a 4-chlorophenyl group via an oxoacetamide bridge.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-16(14-5-3-4-6-15(14)21(11)2)17(22)18(23)20-13-9-7-12(19)8-10-13/h3-10H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWQGYRIXALDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C16H16ClN2O2
- Molecular Weight : 304.76 g/mol
- IUPAC Name : this compound
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 304.76 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells. This suggests potential use in neuroinflammatory conditions such as Parkinson's disease (PD) and Alzheimer's disease (AD) .
- Neuroprotective Effects : The compound has demonstrated protective effects against neurotoxicity induced by various agents, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce dopaminergic neuron degeneration .
- Mechanisms of Action : The anti-inflammatory effects are mediated through the inhibition of the NF-kB signaling pathway and downregulation of iNOS and COX-2 expression .
Study 1: Neuroinflammation Model
In a mouse model of neuroinflammation induced by MPTP, prophylactic treatment with this compound resulted in significant behavioral improvements and protection of dopaminergic neurons. The treatment reduced levels of pro-inflammatory cytokines and improved motor function .
Study 2: In Vitro Microglial Activation
In vitro studies using BV2 microglial cells showed that the compound effectively reduced the release of inflammatory mediators following LPS (lipopolysaccharide) stimulation. This supports its potential application as a therapeutic agent for neurodegenerative diseases characterized by chronic inflammation .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Inhibition of NO production and cytokine release |
| Neuroprotective | Protection against MPTP-induced neurotoxicity |
| Mechanism | NF-kB pathway inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(2-Acetylphenyl)-2-(1,2-Dimethyl-1H-Indol-3-yl)-2-Oxoacetamide (F12016)
- Structural Difference : The phenyl group is substituted with a 2-acetyl moiety instead of 4-chloro.
- Activity: No reported biological activity, contrasting with active analogs like D-24851 .
- Significance : Highlights the importance of electron-withdrawing groups (e.g., chloro) over electron-donating groups (e.g., acetyl) in modulating activity.
N-(4-Methoxyphenyl)-2-(1H-Indol-3-yl)-2-Oxoacetamide
- Structural Difference : Lacks dimethyl groups on the indole and substitutes 4-chloro with 4-methoxy.
- Implications : The methoxy group may enhance solubility but reduce binding affinity due to reduced steric bulk and electronic effects .
N-(4-Chlorophenyl)-2-(1H-Indol-3-yl)Acetamide
Modifications on the Indole Core
Adamantane-Substituted Analogs
- Example : N-(4-Chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (Compound 5l) .
- Structural Difference : Incorporates a bulky adamantane group on the indole.
- Synthesis : High yields (81.5–91.5%) via optimized coupling reactions.
Benzyl-Substituted Indole Analogs
- Example : D-24851 (N-(Pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxylamide) .
- Structural Difference : Features a 4-chlorobenzyl group on the indole and a pyridinyl substituent.
- Significance : Demonstrates that substitutions on both the indole and aromatic ring can synergistically enhance therapeutic efficacy.
Functional Group Replacements
N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-Oxoacetamide (TCS 1105)
- Structural Difference : Replaces 4-chlorophenyl with 4-fluorobenzyl.
- Implications : Fluorine’s electronegativity may improve metabolic stability compared to chlorine, though activity data is unavailable .
2-Cyano-N-(4-Sulfamoylphenyl) Derivatives
- Example: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) .
- Structural Difference: Introduces a cyano group and sulfamoylphenyl moiety.
- Activity : Hydrazinylidene derivatives are often explored as kinase inhibitors, though specific data is lacking.
Structure-Activity Relationship (SAR) Trends
Chlorophenyl vs. Methoxyphenyl : Chlorine’s electron-withdrawing nature enhances binding to hydrophobic pockets, whereas methoxy groups may reduce potency .
Oxoacetamide Bridge : Critical for hydrogen bonding; its removal (e.g., in acetamide analogs) diminishes activity .
Tabulated Comparison of Key Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, and how can purity be optimized during synthesis?
- Methodology : A common approach involves coupling indole derivatives with oxoacetamide intermediates. For example, starting with 1,2-dimethylindole, reaction with oxalyl chloride forms the 2-oxoacetyl chloride intermediate, which is then condensed with 4-chloroaniline. Purification via silica gel column chromatography (e.g., PE:EA gradients, as in ) is critical. Yield optimization (65–84%) can be achieved by controlling reaction temperature (e.g., 273 K for coupling steps) and using carbodiimide-based coupling agents (EDC/HCl) with triethylamine as a base .
Q. How is the compound structurally validated, and what spectroscopic techniques are essential?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of the 4-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and indole methyl groups (δ 2.1–2.5 ppm).
- HRMS : Verify molecular mass (e.g., m/z 354.1219 [M+Na]⁺ for structurally similar compounds, as in ).
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, especially if steric repulsion between substituents causes conformational variability (e.g., dihedral angles between aromatic rings >50°, as in ).
Cross-referencing with literature data (e.g., ) ensures consistency .
Q. What are the primary challenges in characterizing the compound’s stability under varying pH/temperature conditions?
- Methodology : Conduct accelerated stability studies:
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., MP 473–475 K for related acetamides, ).
- HPLC-MS : Monitor degradation products in buffered solutions (pH 1–13).
- Crystallinity monitoring : Use PXRD to detect polymorphic transitions under humidity stress .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
- Methodology :
- Dose-response profiling : Test the compound across multiple assays (e.g., S. aureus inhibition vs. microglial anti-inflammatory activity, as in ).
- Target specificity screening : Use kinase/GPCR panels to identify off-target effects.
- Structural analogs : Compare with derivatives like N-(2-acetylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide ( ) to isolate pharmacophoric groups.
- Statistical validation : Apply ANOVA to assess reproducibility across independent labs .
Q. What strategies mitigate steric hindrance during derivatization of the indole core?
- Methodology :
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict steric clashes in intermediates.
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protection of indole NH).
- Microwave-assisted synthesis : Enhance reaction efficiency for sterically crowded intermediates (e.g., 76% yield for dichlorophenyl analogs, ) .
Q. How can discrepancies in NMR data (e.g., unexpected splitting patterns) be systematically addressed?
- Methodology :
- Advanced NMR experiments : Use 2D techniques (COSY, NOESY) to assign proton coupling in overlapping regions (e.g., indole vs. chlorophenyl signals).
- Dynamic NMR (DNMR) : Investigate conformational exchange broadening at variable temperatures.
- Crystallographic validation : Cross-check NMR assignments with X-ray-derived torsion angles (e.g., reports dihedral angles of 54.8–77.5° between aromatic rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
